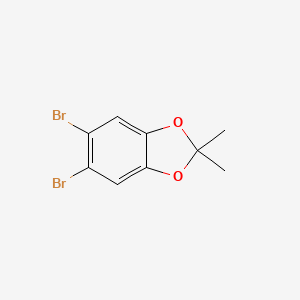![molecular formula C17H18N4O4 B11941446 (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LLY-284 is a chemical compound known as (2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol. It is a diastereomer of LLY-283, which is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5). LLY-284 is significantly less active than LLY-283 and is often used as a negative control in scientific studies .
Preparation Methods
The synthesis of LLY-284 involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of protecting groups, selective deprotection, and stereoselective reactions to ensure the correct configuration of the final product .
Industrial production methods for LLY-284 are not well-documented, likely due to its primary use as a research tool rather than a commercial product. the synthesis would generally follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
LLY-284 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in LLY-284 can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration .
Scientific Research Applications
LLY-284 is primarily used in scientific research as a control compound for LLY-283. Its applications include:
Chemistry: Used to study the stereochemistry and reactivity of pyrrolo[2,3-d]pyrimidine derivatives.
Biology: Employed in cellular studies to understand the role of PRMT5 and its inhibition.
Medicine: Investigated for its potential effects on cancer cells, although it is less potent than LLY-283.
Industry: Utilized in the development of new chemical probes and inhibitors for epigenetic targets
Mechanism of Action
LLY-284 acts as a less potent inhibitor of PRMT5, an enzyme involved in the methylation of arginine residues on histone and non-histone proteins. This methylation plays a crucial role in gene expression and cellular processes. LLY-284 competes with S-adenosylmethionine (SAM) for binding to PRMT5, thereby inhibiting its activity. The molecular targets and pathways involved include the regulation of gene expression and epigenetic modifications .
Comparison with Similar Compounds
LLY-284 is often compared with its diastereomer, LLY-283, which is a more potent inhibitor of PRMT5. Other similar compounds include:
LLY-283: A potent PRMT5 inhibitor with significant antitumor activity.
EIDD-2801: Another compound with similar structural features but different biological activity.
BAY-294: A chemical probe for epigenetic targets with a different mechanism of action .
LLY-284’s uniqueness lies in its use as a negative control for LLY-283, providing a valuable tool for distinguishing the specific effects of PRMT5 inhibition in various biological contexts.
Properties
Molecular Formula |
C17H18N4O4 |
|---|---|
Molecular Weight |
342.35 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(S)-hydroxy(phenyl)methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C17H18N4O4/c18-15-10-6-7-21(16(10)20-8-19-15)17-13(24)12(23)14(25-17)11(22)9-4-2-1-3-5-9/h1-8,11-14,17,22-24H,(H2,18,19,20)/t11-,12-,13+,14+,17+/m0/s1 |
InChI Key |
WWOOWAHTEXIWBO-CNUKPYSBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2C(C(C(O2)N3C=CC4=C(N=CN=C43)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


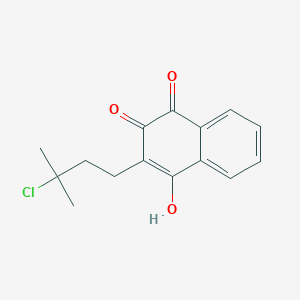
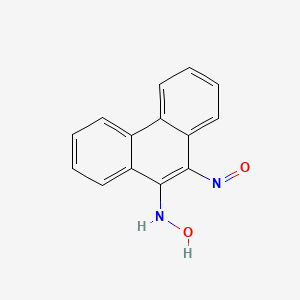
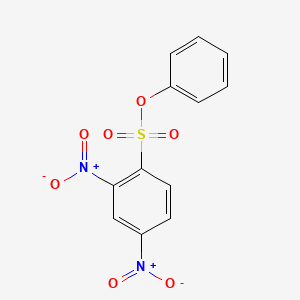
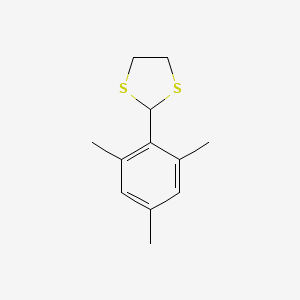

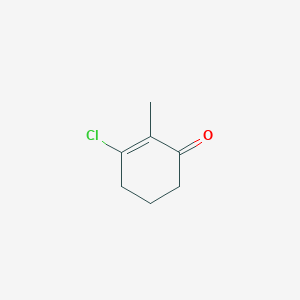
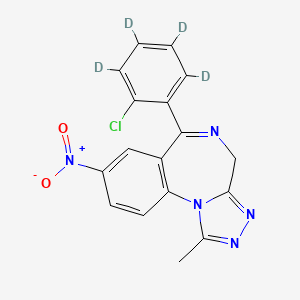
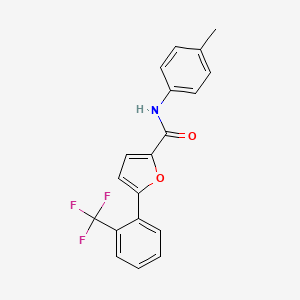


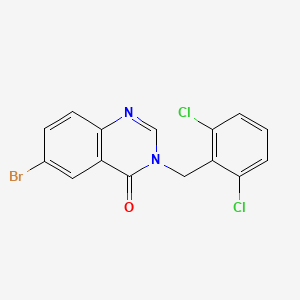
![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
